2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
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Description
2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C24H22N6O3S and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Molecular Docking
Several studies involve the synthesis and evaluation of compounds with structures incorporating elements similar to those in the queried compound. For instance, the development of novel ligands and their metal ion complexes demonstrates the potential for creating substances with significant anti-cancer activity. The preparation of these compounds involves intricate synthetic routes, highlighting the versatility of organic synthesis in generating molecules with potential therapeutic applications (Ghani & Alabdali, 2022). Additionally, molecular docking studies complement synthetic efforts by predicting the interaction between newly synthesized compounds and biological targets, offering insights into their potential efficacy as enzyme inhibitors or therapeutic agents (Virk et al., 2018).
Radiosynthesis for Imaging Applications
The radiosynthesis of compounds for imaging studies, such as PET scans, showcases the application of complex organic molecules in medical diagnostics. These compounds penetrate the blood-brain barrier and are evaluated for their potential in imaging specific receptors in the brain, although their efficacy can vary significantly (Prabhakaran et al., 2006).
Antimicrobial and Anticonvulsant Activities
Research into the antimicrobial and anticonvulsant properties of molecules containing specific functional groups or structural motifs provides valuable information for the development of new pharmaceuticals. Compounds synthesized with the intention of exploring these properties have shown varying degrees of effectiveness against bacterial and fungal strains, as well as in models of convulsion (Patil et al., 2010), (Farag et al., 2012).
Enzyme Inhibitory Studies
The design and synthesis of compounds for enzyme inhibitory studies represent a crucial step in the discovery of new drugs. For example, the development of inhibitors for enzymes like N-acetyl-β-hexosaminidase highlights the potential for synthetic molecules to influence biological pathways and diseases at the molecular level (Knapp et al., 2005).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-32-18-7-3-16(4-8-18)14-25-22(31)15-34-24-27-26-23-21-13-20(28-30(21)12-11-29(23)24)17-5-9-19(33-2)10-6-17/h3-12,20-21,23,26,28H,13-15H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJPLFLQIHYRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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